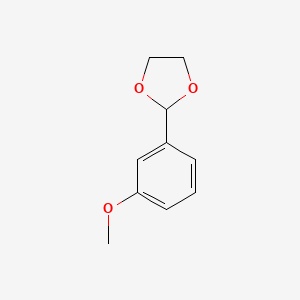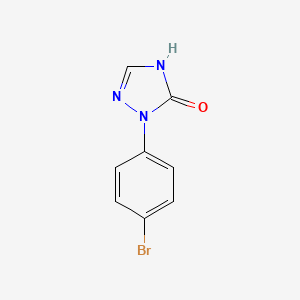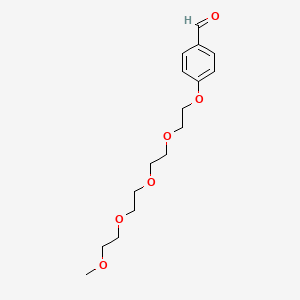
1-Chloro-4-(1-chloroethyl)benzene
説明
1-Chloro-4-(1-chloroethyl)benzene is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a chloroethyl group attached to it . The average mass of the molecule is 175.055 Da and the monoisotopic mass is 174.000305 Da .科学的研究の応用
Synthesis and Reactivity
1-Chloro-4-(1-chloroethyl)benzene is a compound used in various chemical synthesis processes. Yus, Ramón, and Gómez (2002) demonstrated its use in the production of diols through the reaction with lithium power and various carbonyl compounds, followed by hydrolysis with water (Yus, Ramón, & Gómez, 2002). Saito and Yoshida (1974) explored its behavior in γ-irradiated organic matrices, noting the transformation of phenetyl radical primarily formed from (2-chloroethyl)benzene to α-methyl-benzyl radical (Saito & Yoshida, 1974).
Organic Chemistry Applications
In organic chemistry, this compound is a key reagent. Olah, Beal, and Olah (1976) studied its role in the chloromethylation of benzene and alkylbenzenes, providing insights into reaction mechanisms and isomer distributions (Olah, Beal, & Olah, 1976). Dittmer, Pask, and Nuyken (1992) discussed its use in cationic polymerizations as part of a novel generation of inifers (Dittmer, Pask, & Nuyken, 1992).
Photoreactions and Synthesis
Maruyama and Otsuki (1977) highlighted its role in the photochemical synthesis of 2-chloro-3-(2-furyl)-1,4-naphthoquinones, where its interaction with furan derivatives was crucial (Maruyama & Otsuki, 1977). Similarly, the compound's reactivity under photoreactions was further explored by Kinder and Margaretha (2000), indicating its versatility in chemical synthesis (Kinder & Margaretha, 2000).
Transition-Metal Complexes
Englert, Haerter, Vasen, Salzer, Eggeling, and Vogt (1999) utilized this compound in the creation of optically active transition-metal complexes, demonstrating its potential in synthesizing novel organometallic phosphine catalysts for asymmetric reactions (Englert et al., 1999).
作用機序
Target of Action
It’s known that chlorinated hydrocarbons can interact with various biological molecules due to their lipophilic nature .
Mode of Action
Chlorinated hydrocarbons generally undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon in the chlorinated hydrocarbon, leading to the replacement of the chlorine atom .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is lipophilic, suggesting that it can readily cross biological membranes .
Result of Action
Given its chemical structure, it might cause cellular damage through nucleophilic substitution reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-(1-chloroethyl)benzene. For instance, its lipophilicity suggests that it can accumulate in fatty tissues . Moreover, it’s classified as a flammable liquid and can cause skin and eye irritation, and respiratory system toxicity .
特性
IUPAC Name |
1-chloro-4-(1-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCHRVHWICTPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450398 | |
| Record name | 1-chloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20001-65-4 | |
| Record name | 1-chloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)





![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)


![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)

![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)
